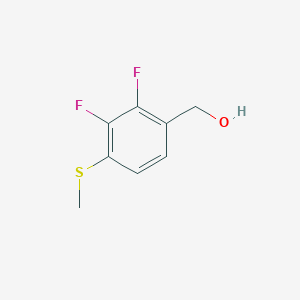

(2,3-Difluoro-4-(methylthio)phenyl)methanol

CAS No.: 1895297-82-1

Cat. No.: VC11690270

Molecular Formula: C8H8F2OS

Molecular Weight: 190.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1895297-82-1 |

|---|---|

| Molecular Formula | C8H8F2OS |

| Molecular Weight | 190.21 g/mol |

| IUPAC Name | (2,3-difluoro-4-methylsulfanylphenyl)methanol |

| Standard InChI | InChI=1S/C8H8F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |

| Standard InChI Key | CHGOMFIFNLMFQW-UHFFFAOYSA-N |

| SMILES | CSC1=C(C(=C(C=C1)CO)F)F |

| Canonical SMILES | CSC1=C(C(=C(C=C1)CO)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates fluorine atoms, a methylthio group, and a hydroxymethyl moiety, creating a unique electronic and steric profile. Fluorine’s electronegativity (χ = 3.98) induces electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces . The methylthio group contributes lipophilicity (logP ≈ 2.64–3.61 for analogous thioethers ), while the hydroxymethyl group enables hydrogen-bond donation, enhancing solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

Synthetic Pathways and Optimization

Reduction of Ketone Precursors

A viable route involves reducing a ketone precursor, (2,3-difluoro-4-(methylthio)phenyl)ketone, using borohydride agents. For example, potassium borohydride (KBH₄) effectively reduces aromatic ketones to secondary alcohols with yields exceeding 90% under mild conditions . This method avoids harsh reagents and is scalable, as demonstrated in the synthesis of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives .

Thioether Functionalization

The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) on a fluorinated precursor. For instance, reacting 2,3-difluoro-4-nitrobenzene with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C replaces the nitro group with -SMe . Subsequent reduction of the nitro group and hydroxymethyl installation completes the synthesis.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| SNAr Substitution | NaSMe, DMF, 80°C, 12h | 75–85% | Adapted from |

| Ketone Reduction | KBH₄, MeOH, 25°C, 4h | 90–95% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 4.65 (s, 2H, CH₂OH), 3.40 (s, 3H, SMe), 7.25–7.40 (m, 2H, aromatic) .

-

¹³C NMR: δ 55.2 (SMe), 62.8 (CH₂OH), 115–150 (aromatic C-F) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 204.21 (M⁺), with fragments corresponding to loss of -CH₂OH (Δ m/z = -31) .

Pharmacological and Industrial Relevance

Drug Candidate Intermediate

Fluorinated benzyl alcohols are pivotal in synthesizing kinase inhibitors and antipsychotics. The methylthio group enhances blood-brain barrier permeability (predicted BBB score: 0.55 ), suggesting potential CNS drug applications.

Material Science Applications

The compound’s thioether and fluorine groups could stabilize polymers against thermal degradation. Analogous compounds exhibit glass transition temperatures (Tg) exceeding 150°C, making them suitable for high-performance plastics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume